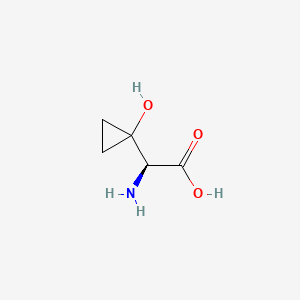

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of constrained hydroxy-α-amino acids, similar to (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid, involves selective transformations of functional groups through complex organic synthesis routes. For example, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids, which shares a similar synthesis complexity, is achieved via Diels–Alder cycloaddition followed by selective transformations (Avenoza et al., 1999).

Molecular Structure Analysis

The molecular structure of constrained amino acids like (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid is characterized by their constrained backbone, which affects their conformational profile. Studies on similar compounds, such as 1-aminocyclopropanecarboxylic acid, show peculiar conformational characteristics crucial for their biological activity and interaction with proteins (Gómez-catalán et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid and similar compounds are often complex and involve multiple steps. For instance, the synthesis and structural characterization of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid showcase the intricate interactions and the formation of polymeric structures in these reactions (Baul et al., 2002).

Physical Properties Analysis

The physical properties of (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid, such as solubility, melting point, and crystalline structure, are essential for its application in synthesis and drug development. The crystal structure of related compounds, such as 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid, provides insight into the hydrogen bonding and molecular interactions that define their physical properties (Wani et al., 2013).

Chemical Properties Analysis

The chemical properties of (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid, including its reactivity with other compounds and its role in catalysis and synthesis reactions, are critical for its use in research and industry. The catalytic mechanism of 1-aminocyclopropane-1-carboxylic acid oxidase, which involves similar compounds, highlights the stereoselectivity and specific interactions that influence these chemical properties (Charng et al., 2001).

Aplicaciones Científicas De Investigación

Microbial Catabolism and Biotechnological Applications

Compounds such as Indole-3-acetic acid (IAA) have been studied for their microbial catabolism pathways, indicating the potential of microbial interactions with plant growth hormones and other related compounds. The identification of gene clusters responsible for the aerobic and anaerobic degradation of IAA suggests avenues for biotechnological applications, including the use of bacteria for environmental remediation and agricultural enhancement (Laird, Flores, & Leveau, 2020).

Biodegradable Polymers from Biomass

Research on lactic acid, another hydroxycarboxylic acid, has shown its utility in producing biodegradable polymers from biomass, highlighting the potential of hydroxycarboxylic acids in sustainable materials science. This suggests that similar compounds, including (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid, could be investigated for their potential in green chemistry and biopolymer production (Gao, Ma, & Xu, 2011).

Bioactivity and Pharmaceutical Applications

Compounds like p-Coumaric acid have been studied for their antioxidant, anti-cancer, and antimicrobial activities, among others. This underscores the potential of exploring (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid and related compounds for their bioactive properties, which could lead to novel therapeutic agents or additives in health-related products (Pei, Ou, Huang, & Ou, 2016).

Ethylene Precursor in Plant Biology

The role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plant biology as the precursor to ethylene, a crucial plant hormone, opens research pathways into plant growth and stress response modulation. Investigating similar compounds could uncover new insights into plant physiology and agricultural biotechnology (Van de Poel & Van Der Straeten, 2014).

Advanced Oxidation Processes in Environmental Remediation

Studies on acetaminophen degradation by advanced oxidation processes highlight the importance of understanding the interactions between specific compounds and environmental factors. This knowledge could be applied to assess and mitigate the environmental impact of various chemicals, including (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-2-amino-2-(1-hydroxycyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDLOOQFASKEJA-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998657 | |

| Record name | Amino(1-hydroxycyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid | |

CAS RN |

77448-58-9 | |

| Record name | Cleonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077448589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(1-hydroxycyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-7-methyl-4-phenyl-thieno[2,3-b;4,5-b']dipyridine-3-carbonitrile](/img/structure/B1200974.png)

![Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis-](/img/structure/B1200982.png)

![[[(2S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2,5-dihydrofuran-3-yl]amino]-[bis(2-chloroethyl)amino]phosphinic acid](/img/structure/B1200996.png)